3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
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Overview
Description
3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is a useful research compound. Its molecular formula is C17H15ClN4O2 and its molecular weight is 342.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis of HIV-1 Reverse Transcriptase Inhibitors : A compound similar to the query, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, has been synthesized as an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
Antimicrobial Activity : Research has been conducted on the conversion of related compounds into oxime derivatives with subsequent transformations showing significant antibacterial and antifungal activity. This indicates potential applications in the development of new antimicrobial agents (Mahesh K. Kumar et al., 2022).
PET Imaging of AMPA Receptors : A study on the radiosynthesis of fluorine-18 labeled derivatives for PET imaging of AMPA receptors highlights the diagnostic potential of such compounds in neuroscience (Gengyang Yuan et al., 2016).
Anti-inflammatory and Antinociceptive Activities : The synthesis of 2-aminopyrimidines for targeting histamine H4 receptors shows that such compounds have potential applications in treating inflammation and pain (R. Altenbach et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
If it acts similarly to other cdk2 inhibitors, it would bind to the active site of the cdk2 enzyme, preventing it from phosphorylating its target proteins and thus halting progression of the cell cycle .
Biochemical Pathways
As a potential cdk2 inhibitor, it would be expected to impact the cell cycle, particularly the transition from the g1 phase to the s phase . This could have downstream effects on DNA replication and cell division.
Result of Action
This could be particularly useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Properties
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-10-20-17(21-11-14)24-15-4-6-22(7-5-15)16(23)13-3-1-2-12(8-13)9-19/h1-3,8,10-11,15H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAANXQHKGDBWCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.